molecular formula C10H8N4O2S B5820053 N'-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide

N'-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide

Cat. No.: B5820053
M. Wt: 248.26 g/mol
InChI Key: BWQPWCPGNSJMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide is a heterocyclic compound that features both thiophene and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide typically involves the condensation of thiophene-2-carbohydrazide with pyrazine-2-carboxylic acid or its derivatives. One common method includes the use of microwave radiation to facilitate the reaction, which can yield the desired product with high efficiency . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate.

Industrial Production Methods

While specific industrial production methods for N’-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide are not extensively documented, the general approach would likely involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N’-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of both sulfur and nitrogen atoms allows for strong binding interactions with metal ions and other biological molecules, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide is unique due to the combination of thiophene and pyrazine rings in its structure. This dual-ring system provides a balance of electronic properties and reactivity, making it versatile for various applications in medicinal chemistry, material science, and catalysis.

Properties

IUPAC Name

N'-(thiophene-2-carbonyl)pyrazine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S/c15-9(7-6-11-3-4-12-7)13-14-10(16)8-2-1-5-17-8/h1-6H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQPWCPGNSJMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.